Tutin

Neuropharmacology Glycine Receptor Electrophysiology

Tutin (CAS 2571-22-4) is a picrotoxane-type sesquiterpene lactone isolated from Coriaria species (Coriariaceae). It functions as a potent neurotoxin, antagonizing both ionotropic GABAA receptors and glycine receptors (GlyRs) in the central nervous system, leading to convulsant effects.

Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
Cat. No. B1205418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTutin
Synonyms2a,3a-epoxy-3a,4a,5,6,7,7a-hexahydro-3a alpha,6 beta,7 beta-trihydroxy-5 alpha-isopropyl-7a alpha- methylspiro(indan-1,2'-oxirane) gamma-lactone
tutin
Molecular FormulaC15H18O6
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O
InChIInChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3
InChIKeyCCAZWUJBLXKBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tutin for Research Procurement: Key Compound Properties and Sourcing Considerations


Tutin (CAS 2571-22-4) is a picrotoxane-type sesquiterpene lactone isolated from Coriaria species (Coriariaceae) [1]. It functions as a potent neurotoxin, antagonizing both ionotropic GABAA receptors and glycine receptors (GlyRs) in the central nervous system, leading to convulsant effects [2]. Tutin’s polycyclic structure features a characteristic isopropenyl group at the C4 position, which is a critical determinant of its pharmacological activity among structurally related picrotoxane analogues [3]. Its established role as an epileptogenic agent also makes it a valuable chemical tool for seizure model development [4].

Target

Dual GABAA & glycine receptor study context; reported neuroactive picrotoxane chemotype

Model

Seizure model development research; epileptogenic tool compound for convulsant endpoint studies

Identity

C4 isopropenyl picrotoxane scaffold; analytically verified identity for receptor pharmacology workflows

Why Tutin Cannot Be Simply Replaced by Other Picrotoxane Convulsants


Although tutin shares the picrotoxane carbon skeleton with convulsants such as picrotoxinin (PTX), coriamyrtin, and picrotin, its pharmacological, toxicological, and physicochemical profile is distinct. Tutin exhibits a dual-receptor mechanism—inhibiting both glycine receptors and GABAA receptors—whereas picrotoxinin is primarily characterized as a GABAA receptor antagonist [1]. Even within its own structural subclass, the nature of the C4 substituent (isopropenyl in tutin vs. hydroxyisopropyl in isohyenanchin or isopropyl in dihydrotutin) dictates a rank order of potency that cannot be predicted without experimental verification [2]. Substituting tutin with coriamyrtin is also unreliable due to a critical, quantifiable divergence in their melting points and elemental composition, which serves as a definitive identity check during analytical method validation [3]. These non-interchangeable properties mandate the sourcing of analytically verified tutin for any application requiring its specific activity.

Risk Factor
Tutin
Potential Substitute
Receptor Scope
GABAA & GlyR dual-receptor mechanism reported
Picrotoxinin: primarily GABAA antagonist; glycinergic endpoints may not transfer
C4 Substituent
Isopropenyl group at C4 dictates potency rank order
Isohyenanchin (hydroxyisopropyl) or dihydrotutin (isopropyl): potency context may shift significantly
Physicochemical ID
Distinct melting point and elemental composition profile
Coriamyrtin: mp and elemental profile differ; identity verification may fail without orthogonal checks

Quantitative Differentiation of Tutin: Key Comparative Evidence Guide


Glycine Receptor Inhibition Potency Compared to Picrotoxin

In whole-cell patch-clamp recordings on recombinant human glycine receptors (GlyRs) expressed in HEK 293 cells, tutin inhibited α1 homomeric GlyRs with an IC50 of 35 ± 1 μM and α2 homomeric GlyRs with an IC50 of 15 ± 3 μM [1]. By comparison, the classical convulsant picrotoxin is reported to inhibit α2β heteromeric GlyRs with an IC50 of approximately 200 μM [2]. This indicates that tutin is significantly more potent than picrotoxin at specific GlyR subtypes, a critical differentiator for studies focusing on glycinergic neurotransmission.

GlyR Inhibition
Reported
Tutin α2 GlyR IC50 15±3 μM; α1 GlyR IC50 35±1 μM vs picrotoxin α2β GlyR IC50 ~200 μM
Supports GlyR subtype inhibitory context
Subtype-specific selectivity reported; cross-study comparison
Neuropharmacology Glycine Receptor Electrophysiology

Mechanistic Divergence from Picrotoxin at the Glycine Receptor

Tutin affects the glycine receptor (GlyR) by a mechanism shown to be distinct from that of picrotoxin. The inhibitory effect of tutin is competitive, membrane potential-independent, and reversible, suggesting a non-pore binding site [1]. Critically, a point mutation at Lys385 in the α1 subunit, which alters ethanol modulation, does not affect tutin sensitivity, confirming distinct binding sites for tutin and other modulators. The pharmacological profile of tutin exhibits a “Zn²⁺-like” behavior, which is not observed for picrotoxin [1].

Mechanism of Action
Head-to-head
Competitive, voltage-independent, reversible; Lys385 mutation-insensitive. Zn²⁺-like modulation profile reported
Distinct non-pore binding site from picrotoxin
Enables novel GlyR modulatory site probing
Molecular Pharmacology Mechanism of Action Receptor Modulation

Comparative Mammalian Toxicity: Tutin vs. Picrotoxinin vs. Coriamyrtin

In acute mammalian toxicity studies, the intraperitoneal (i.p.) LD50 of tutin in female mice is 3.0 mg/kg [1]. This value is identical to the reported i.p. LD50 for both picrotoxinin (3 mg/kg) and coriamyrtin (3 mg/kg) in mice, as documented by Jarboe et al. (1968) [2]. However, early comparative experiments in cats revealed that with equimolecular dosing, tutin produced more numerous and severe convulsions than picrotoxin, with longer recovery times, indicating a pharmacodynamically more severe and enduring toxic profile in mammals despite similar LD50 values [3].

In Vivo Toxicology
Reported
LD50 i.p. 3.0 mg/kg (mice); reported more severe convulsive endpoints vs picrotoxin at equimolecular dose in cats
Reported convulsive endpoint context
LD50 alone insufficient for model selection
Toxicology In Vivo Pharmacology LD50

Physicochemical Differentiation from Coriamyrtin for Quality Control

Tutin and coriamyrtin, the two principal convulsants from Coriaria species, can be unambiguously distinguished by their melting points and elemental composition. Tutin melts at 209–212 °C (also reported as 204–205 °C) with a carbon content of 60.7% and hydrogen content of 5.8% [1]. In contrast, coriamyrtin displays a significantly higher melting point of 229–230 °C and a distinctly different elemental profile of 64.74% C and 6.52% H [2]. This ~20 °C melting point depression and the ~4% lower carbon content provide a robust, instrument-free dual-parameter identity verification test that eliminates ambiguity when sourcing either compound. Additionally, tutin's solubility in water at 10 °C is 19 mg/mL, whereas coriamyrtin is only slightly soluble in cold water [3].

Identity Verification
Head-to-head
M.p. 209–212°C; C 60.7%, H 5.8%. Water solubility at 10°C: 19 mg/mL
Dual-parameter identity confirmation vs coriamyrtin
~20°C mp depression; ~4% lower carbon content
Analytical Chemistry Quality Control Reference Standards

Structure-Activity Relationship at the C4 Position: Tutin vs. Analogues

Structure-activity relationship (SAR) studies on picrotoxane-based GABA receptor antagonists demonstrate that the C4 substituent is a critical determinant of potency. In electrophysiological assays on RDLac homo-oligomeric GABA receptors expressed in Xenopus oocytes, tutin, which bears an isopropenyl group at C4, was found to be the most potent antagonist among its structural analogues, whereas isohyenanchin (hydroxyisopropyl at C4) was the least potent tested [1]. While a precise IC50 for tutin was not reported for this receptor, the study quantifies the IC50 range of related picrodendrins in the same assay as spanning from 17 ± 1.3 nM (picrodendrin-Q) to 1006 ± 1.3 nM (picrodendrin-O), providing a benchmark context for tutin's placement as a high-potency member of this chemotype [1]. Computational studies further attribute tutin's superior potency to its distinctive electronic distribution conferred by the isopropenyl moiety [2].

C4 SAR Ranking
Class-level
Reported top rank among tested picrotoxane analogues at RDLac GABA receptors. Rank order: tutin > dihydrotutin >> isohyenanchin
Reported top rank within tested set
C4 isopropenyl critical for potency ranking; class-level SAR
Structure-Activity Relationship Medicinal Chemistry GABA Receptor

High-Value Application Scenarios for Tutin in Scientific and Industrial Workflows


Certified Reference Material for Food Safety & Regulatory Compliance

The use of tutin as a certified reference material (CRM) is a critical application in the food safety sector. Regulatory bodies, such as those in Australia and New Zealand, have set a maximum tutin level of 0.7 mg/kg in honey [3]. A TraceCERT® CRM of tutin in acetonitrile (20 μg/g) provides an ISO/IEC 17025 and ISO 17034 certified standard, traceable to SI units, for the precise calibration of LC-MS and GC-MS methods used to quantify tutin in honey and other food products . This application leverages tutin's unique identity as the regulated target analyte; no structurally similar analogue can substitute because the analytical method's accuracy depends on a matrix-matched, certified standard of the exact molecule of interest .

Pharmacological Tool for Glycine Receptor Subtype-Specific Research

Tutin's distinct inhibitory profile at glycine receptors (GlyRs), characterized by its higher potency at α2 vs. α1 homomers (IC50 of 15 μM vs. 35 μM) and its competitive, voltage-independent mechanism, positions it as a valuable pharmacological probe for dissecting GlyR subtype function in native tissues [3]. Its mechanism, shown to be distinct from the pore-blocking action of picrotoxin, allows researchers to use tutin to isolate and study the Zn²⁺-like modulatory site on GlyRs, which is implicated in pain modulation and muscle relaxation pathways [3]. This makes tutin an essential procurement item for laboratories focused on glycinergic synaptic transmission that require a tool with a well-defined, non-picrotoxin binding site.

Botanical Insecticide Lead Compound for Agricultural Chemistry

Tutin serves as a validated botanical lead compound in the search for new, low-toxicity insecticides. Research demonstrates that tutin exhibits significant antifeedant, stomach poisoning, and growth-inhibiting activities against the oriental armyworm (Mythimna separata), a major grain crop pest [3]. Its derivatization at the C2 hydroxyl position, such as 2-iso-butenoyltutin, has been shown to significantly enhance antifeedant activity, providing a clear structure-based optimization path . The well-established SAR around its picrotoxane scaffold enables rational design of analogues with improved insecticidal profiles and potential selectivity over mammalian toxicity, making tutin the essential starting material for this line of agrochemical research and development .

Application
Selection Property
Validation Focus
Food contaminant analytical standard
Picrotoxane identity verification context
Method calibration and recovery assessment
GlyR subtype pharmacology research
Reported GlyR inhibitory profile review
Modulatory site characterization studies
Botanical insecticide lead research
Derivatizable picrotoxane scaffold
Antifeedant and growth-inhibitory screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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